molecular formula C10H7N3O4 B1303628 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid CAS No. 899714-76-2

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No. B1303628
M. Wt: 233.18 g/mol
InChI Key: KOYVJIGBLQRTRF-UHFFFAOYSA-N
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Description

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid, also known as NPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPC belongs to the family of pyrazole derivatives, which are widely used in medicinal chemistry and drug discovery. NPC is an important intermediate in the synthesis of several biologically active compounds, including anti-inflammatory, anti-cancer, and anti-microbial agents.

Scientific Research Applications

Antioxidant Potential

  • Pyrazole derivatives, including those with nitrophenyl groups, have been studied for their antioxidant properties. For instance, compounds with pyrazole and naphthalene moieties have shown significant in vitro antioxidant activity and demonstrated potential as 15-lipoxygenase inhibitors. These compounds were also evaluated in vivo for their antioxidant capabilities, suggesting their potential therapeutic application in conditions associated with oxidative stress (Ali et al., 2020).

Antipyretic and Hypothermic Effects

  • Research has indicated that pyrazoline derivatives, similar in structure to the target compound, exhibit hypothermic and antipyretic effects. For example, certain pyrazolines were found to reduce body temperature and counteract fever induced by endotoxins in mice, suggesting their utility as antipyretic agents (Souza et al., 2002).

Enzyme Inhibition

  • Pyrazole-based compounds have been explored for their ability to inhibit enzymes involved in various biological processes. For example, pamoic acid, a potent GPR35 agonist, has shown to activate extracellular signal-regulated kinase and β-arrestin2, implicating the potential of pyrazole derivatives in modulating receptor-mediated pathways (Zhao et al., 2010).

Anti-inflammatory and Analgesic Activities

  • New pyrazole derivatives have been synthesized and assessed for their biological activities, including analgesic and anti-inflammatory effects. These compounds have shown promising results in reducing pain and inflammation in various models, further supporting the therapeutic potential of pyrazole-based compounds in pain management and inflammatory conditions (Oliveira et al., 2017).

Vasodilator Responses

  • Certain pyrazole derivatives have been identified as activators of soluble guanylyl cyclase, showing vasodilator activity in both pulmonary and systemic vascular beds. This suggests potential applications in the treatment of cardiovascular conditions, where modulation of vascular tone is beneficial (Pankey et al., 2011).

properties

IUPAC Name

3-(3-nitrophenyl)-1H-pyrazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O4/c14-10(15)9-5-8(11-12-9)6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYVJIGBLQRTRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70378046
Record name 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid

CAS RN

899714-76-2
Record name 5-(3-nitrophenyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70378046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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